Bis(2-butyloctyl) 10-oxononadecanedioate is a specialized, high-purity symmetric ketone diester utilized as a critical lipid synthon in the manufacturing of next-generation ionizable lipids for mRNA lipid nanoparticles (LNPs) [1]. Featuring a 19-carbon dicarboxylic acid core and two branched 2-butyloctyl (Guerbet alcohol) tails, this compound provides the essential multi-tail hydrophobic scaffold required for synthesizing advanced LNP components, such as Lipid A9 [2]. In procurement and process chemistry, it serves as the direct precursor for reductive amination, allowing developers to rapidly generate highly effective, cone-shaped ionizable lipids that drive endosomal escape and high transfection efficiency in gene therapy applications [3].
Substituting Bis(2-butyloctyl) 10-oxononadecanedioate with simpler straight-chain diesters (such as dimethyl 10-oxononadecanedioate) or unbranched ketone precursors fundamentally alters the geometry of the resulting ionizable lipid [1]. The specific 2-butyloctyl branching is critical for inducing the inverted hexagonal phase during endosomal acidification, a structural transition necessary for mRNA release [2]. Furthermore, utilizing closely related but longer-chain branched analogs (e.g., bis(2-hexyldecyl) esters) shifts the lipophilicity and alters the final lipid's apparent pKa, leading to suboptimal encapsulation efficiency and increased systemic toxicity [3]. Consequently, precise procurement of the bis(2-butyloctyl) ester is non-negotiable for reproducing the validated pharmacokinetic profiles of advanced multi-tail delivery systems.
In the synthesis of advanced ionizable lipids, Bis(2-butyloctyl) 10-oxononadecanedioate demonstrates superior reactivity as a ketone electrophile compared to sterically hindered or longer-chain analogs [1]. When subjected to reductive amination with primary amines using NaBH(OAc)3, the bis(2-butyloctyl) precursor reliably achieves high conversion rates, whereas bulkier branched analogs suffer from reduced yields due to increased steric hindrance around the central C10 ketone [2].
| Evidence Dimension | Reductive amination conversion yield |
| Target Compound Data | >85% yield under standard NaBH(OAc)3 conditions |
| Comparator Or Baseline | Bis(2-hexyldecyl) or bulkier branched analogs |
| Quantified Difference | ~15-25% higher intermediate yield |
| Conditions | Reductive amination in DCE/THF at room temperature |
High conversion efficiency directly reduces the cost of goods (COGS) and minimizes challenging chromatographic purifications during the scale-up of proprietary LNP lipids.
The bis(2-butyloctyl) ester configuration provides four distinct hydrophobic tails in the final ionizable lipid, which is critical for adopting a cone-shaped molecular geometry [1]. LNPs formulated with lipids derived from Bis(2-butyloctyl) 10-oxononadecanedioate exhibit significantly higher endosomal escape rates compared to those derived from linear-tail precursors, as the branched Guerbet tails lower the phase transition temperature to the inverted hexagonal phase, enhancing cytosolic mRNA delivery [2].
| Evidence Dimension | Relative in vivo mRNA translation (transfection efficiency) |
| Target Compound Data | High baseline expression (Lipid A9 class architecture) |
| Comparator Or Baseline | Linear-tail diester precursor derivatives |
| Quantified Difference | Up to 10-fold increase in cytosolic delivery |
| Conditions | Intravenous administration of mRNA-LNPs in murine models |
Procuring the specific bis(2-butyloctyl) branched precursor is mandatory to achieve the multi-tail geometry required for clinically viable mRNA transfection levels.
The exact chain length of the 2-butyloctyl groups combined with the C19 core precisely tunes the apparent pKa of the resulting ionizable lipid to the optimal range of 6.2 to 6.5 [1]. Substituting this precursor with shorter or longer branched esters shifts the pKa outside this therapeutic window, resulting in either premature mRNA release in circulation or failure to protonate within the endosome [2].
| Evidence Dimension | Apparent pKa of the formulated LNP |
| Target Compound Data | Maintains optimal pKa range of 6.2 to 6.5 |
| Comparator Or Baseline | Derivatives from shorter or longer branched ester precursors |
| Quantified Difference | Analogs deviate by >0.3 pKa units, falling outside the optimal window |
| Conditions | TNS fluorescence assay of formulated LNPs |
Strict adherence to the bis(2-butyloctyl) structure ensures the final LNP possesses the precise charge profile needed for stable circulation and efficient endosomal release.
Ideal as the central ketone synthon for producing multi-tail, biodegradable ionizable lipids (such as Lipid A9) via reductive amination and subsequent acylation for proprietary LNP libraries [1].
Crucial for formulating LNPs that require high endosomal escape efficiency and strict pKa control (6.2 to 6.5) for systemic or targeted mRNA delivery [2].
Procured in high purity for cGMP-compliant manufacturing pathways, ensuring reproducible yield and minimal side-products during the critical reductive amination step of lipid API production [3].